molecular formula C5H12ClNO2 B572577 Betaine-d3 Hydrochloride CAS No. 1219349-47-9

Betaine-d3 Hydrochloride

Cat. No. B572577
CAS RN: 1219349-47-9
M. Wt: 156.624
InChI Key: HOPSCVCBEOCPJZ-NIIDSAIPSA-N
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Description

Betaine-d3 Hydrochloride is a deuterated form of Betaine hydrochloride . It is a naturally occurring compound found in various foods including beets, spinach, and whole grains . It is also a common dietary supplement used for a variety of health benefits, including improved digestion, liver function, and cardiovascular health . The chemical formula of this compound is C5H11D3NO2·HCl .


Synthesis Analysis

Betaine can be produced by chemical synthesis or by relatively expensive isolation from sugarbeets or byproducts of beet processing . A new procedure for the isolation and determination of betaine from two different varieties of B. vulgaris (red and gold) has been presented. For betaine extraction, an accelerated solvent extraction (ASE) was coupled with solid-phase extraction .


Molecular Structure Analysis

Betaine is a trimethylated derivative of the amino acid glycine . Its chemical structural formula in 2D and 3D forms is represented in Figure 1 . The chemical formula of this compound is C5H11D3NO2·HCl .


Chemical Reactions Analysis

Twenty microliters of derivatizing solution (100 mM 2-bromo-2′-acetonaphthone in NMP-silica cleaned) was added and the suspension was shaken for 20 min at room temperature and centrifuged (3 min, 13,000 g) .


Physical And Chemical Properties Analysis

Betaine is an organic molecule and its structure is that of the amino acid glycine, with the difference being that the amino group is trimethylated . The ability to provide methyl of betaine is 1.2 times as strong as that of choline chloride, and 3.8 times as strong as that of methionine with a very significant feed efficiency .

Scientific Research Applications

  • Application in Animal Feed and Nutrition : Betaine and its hydrochloride form have shown significant utility in animal feed and nutrition. They play a critical role in methyl metabolism, adjusting osmotic stress, promoting fat and amino acid metabolism, enhancing protein synthesis, and improving meat quality. This makes betaine hydrochloride a valuable nutritional additive in livestock production (Lai Yu-jia, 2014).

  • Chemical and Physical Properties : Studies have focused on the acoustic and volumetric properties of betaine hydrochloride in solutions, examining aspects like density, speed of sound, molar volume, and compressibility. These properties are crucial for understanding the behavior of betaine hydrochloride in various environments (Suresh Ryshetti et al., 2014).

  • Pharmaceutical Excipient : Betaine esters, including betaine hydrochloride, have potential as cationic surfactants in pharmaceutical applications. Their phase behavior and hemolytic activity have been studied, especially considering their degradation into naturally occurring products, which can be significant for pharmaceutical formulations (D. Lundberg et al., 2004).

  • Structural Analysis : Research has also delved into the structural aspects of betaine hydrochloride. For example, studies using X-ray diffraction, DFT calculations, and spectroscopic techniques have explored the structure of various betaine hydrochloride complexes, providing insights into their molecular configurations and interactions (I. Kowalczyk et al., 2010).

  • Growth Promotion in Aquaculture : In the field of aquaculture, betaine hydrochloride has been shown to promote growth in certain fish species. It enhances fish growth, improves feed efficiency, and has physiological effects like increasing levels of certain hormones and improving intestinal figuration (Liang Zhong-quan, 2003).

  • Application in Chemistry and Green Technology : Betaine hydrochloride has been utilized in chemical processes, such as the dehydration of fructose and inulin to produce hydroxymethylfurfural, demonstrating its potential in sustainable chemical media (K. D. O. Vigier et al., 2012).

Mechanism of Action

Target of Action

Betaine, also known as trimethylglycine, is a naturally occurring choline derivative . Its primary targets are homocysteine and betaine-homocysteine methyltransferase (BHMT) . BHMT is an enzyme mainly expressed in the liver and kidneys . Homocysteine is an amino acid that, when elevated, can lead to health problems .

Mode of Action

Betaine acts as a methyl group donor in the normal metabolic cycle of methionine . It transfers a methyl group via the enzyme BHMT, converting homocysteine back into methionine and dimethylglycine (DMG) . This process helps to detoxify homocysteine and increase serum methionine levels .

Biochemical Pathways

Betaine plays a pivotal role in the methionine cycle . It donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine via the enzyme BHMT .

Pharmacokinetics

Betaine is absorbed from the duodenal enterocytes into circulation and maintained between 20 and 70 µmol L −1 with a median plasma concentration of 27.8 µmol L −1 . It is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

Betaine reduces plasma homocysteine levels in patients with homocystinuria . It has been used for more than 30 years in pyridoxine non-responsive cystathionine beta-synthase (pnrCBS) and cobalamin C (cblC) deficiencies to lower the hyperhomocysteinemia . Moreover, increasing betaine up to 250 mg/kg/d could benefit cblC patients through the increase of methionine and SAM concentrations .

Action Environment

Betaine is a universal stress-protectant strategy employed by most microorganisms against drought, osmotic, and temperature stress . It acts as an osmolyte and confers protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . By regulating the surface tension of water, it aids in water retention and thereby maintains cellular volume .

Future Directions

Betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and Alzheimer’s disease . Due to its low cost, high tolerability, and efficacy, betaine is suggested as a promising therapeutic for clinical use to treat these diseases as well as other liver-/non-liver-related diseases and conditions .

properties

IUPAC Name

2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSCVCBEOCPJZ-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CC(=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747142
Record name {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219349-47-9
Record name {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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